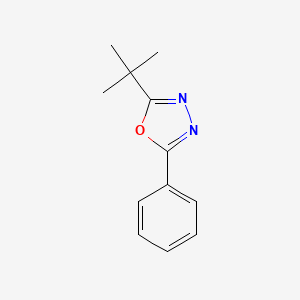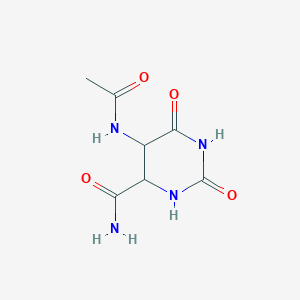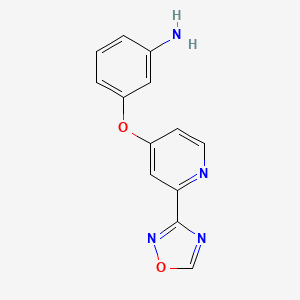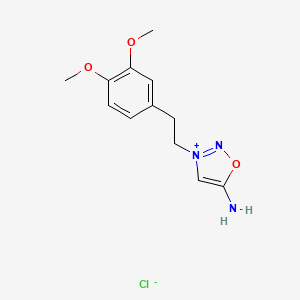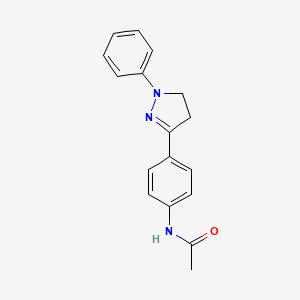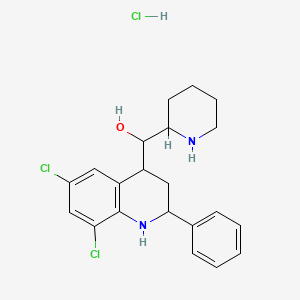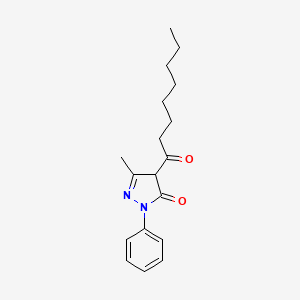
3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might involve the reaction of a substituted hydrazine with an appropriate diketone or keto-ester, followed by cyclization and acylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or pyrazolone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrazolones.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action for 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Acylpyrazolones: Known for their metal chelating properties.
Phenylpyrazolones: Often used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Uniqueness
3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one’s uniqueness might lie in its specific substitution pattern, which could confer unique biological or chemical properties compared to other pyrazolones.
Propiedades
Número CAS |
18664-71-6 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-methyl-4-octanoyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-16(21)17-14(2)19-20(18(17)22)15-11-8-7-9-12-15/h7-9,11-12,17H,3-6,10,13H2,1-2H3 |
Clave InChI |
BKXJHDNMGIMDTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


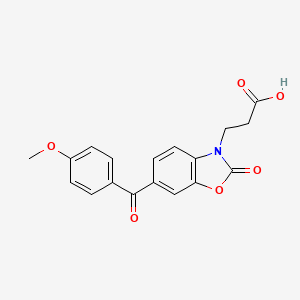
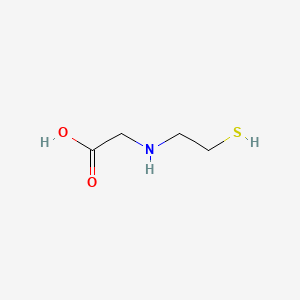
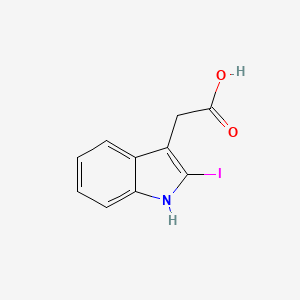
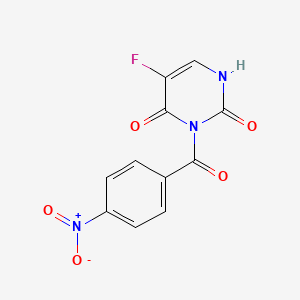
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
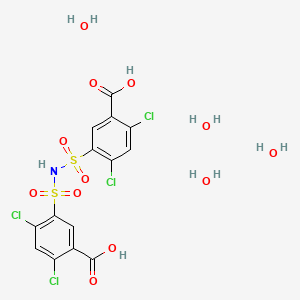
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
